2-bromo-6-fluoro-3-iodobenzoic acid
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Overview
Description
2-Bromo-6-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-fluoro-3-iodobenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Nitration: o-Fluorobenzonitrile is nitrated to form 2-fluoro-5-nitrobenzonitrile.
Reduction: The nitro group is reduced to an amino group, yielding 2-fluoro-5-aminobenzonitrile.
Bromination: The amino group is then brominated to form 2-bromo-6-fluoro-5-aminobenzonitrile.
Diazotization and Deamination: The amino group is diazotized and subsequently deaminated to introduce the iodine atom, resulting in 2-bromo-6-fluoro-3-iodobenzonitrile.
Hydrolysis: Finally, the nitrile group is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with other groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced with an aryl group.
Scientific Research Applications
2-Bromo-6-fluoro-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-6-fluoro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-3-iodophenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
6-Bromo-2-fluoro-3-iodobenzoic acid: A positional isomer with the same molecular formula but different arrangement of substituents.
Uniqueness
2-Bromo-6-fluoro-3-iodobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2090463-67-3 |
---|---|
Molecular Formula |
C7H3BrFIO2 |
Molecular Weight |
344.9 |
Purity |
95 |
Origin of Product |
United States |
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